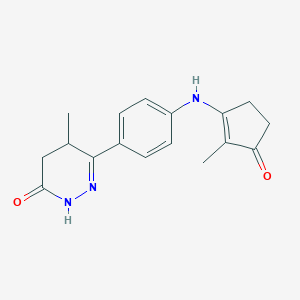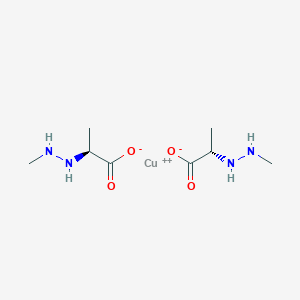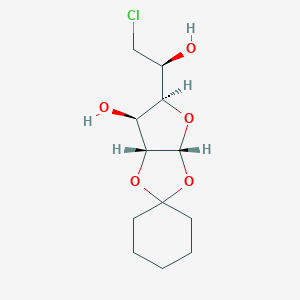
Cyclohexylidene-6-chloro-deoxyglucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylidene-6-chloro-deoxyglucofuranose, also known as C6-Cyclohexyl-6-deoxy-glucose or Cyclohexylidene-6-deoxy-glucose, is a carbohydrate derivative that has been widely used in scientific research applications. It is a cyclic sugar that contains a cyclohexylidene group at the C6 position of the glucose molecule. This unique structure makes it an important building block for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of Cyclohexylidene-6-chloro-deoxyglucofuranose is not well understood. However, it is believed that the molecule interacts with enzymes and proteins that are involved in glycosylation reactions. The cyclohexylidene group provides stability to the molecule, allowing it to bind to the active site of the enzyme or protein. This interaction may either inhibit or enhance the activity of the enzyme or protein, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cyclohexylidene-6-chloro-deoxyglucofuranose has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and immunomodulatory properties. The molecule can also be used as a probe to study the glycosylation patterns of proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclohexylidene-6-chloro-deoxyglucofuranose in lab experiments include its high yield of synthesis, stability, and versatility in the synthesis of various bioactive compounds. However, the molecule has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the molecule.
Direcciones Futuras
There are many future directions for the use of Cyclohexylidene-6-chloro-deoxyglucofuranose in scientific research. One area of interest is the synthesis of glycosylated natural products and their derivatives for drug discovery. Another area of interest is the study of the glycosylation patterns of proteins and lipids in various diseases such as cancer and diabetes. The molecule can also be used as a tool to study the mechanism of action of enzymes and proteins involved in glycosylation reactions.
Métodos De Síntesis
The synthesis of Cyclohexylidene-6-chloro-deoxyglucofuranose involves the protection of the C6 hydroxyl group of glucose with a cyclohexylidene group. The chlorination of the protected glucose derivative then leads to the formation of Cyclohexylidene-6-chloro-deoxyglucofuranose. The reaction can be carried out using various chlorination agents such as thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride. The yield of the reaction is usually high, and the product can be purified by column chromatography.
Aplicaciones Científicas De Investigación
Cyclohexylidene-6-chloro-deoxyglucofuranose has been widely used in scientific research applications. It is a versatile building block for the synthesis of various bioactive compounds such as glycosylated natural products, glycopeptides, and glycolipids. The cyclohexylidene group provides stability to the molecule and protects the hydroxyl group from unwanted reactions. This makes it an ideal precursor for the synthesis of complex glycosylated compounds.
Propiedades
Número CAS |
119637-72-8 |
|---|---|
Nombre del producto |
Cyclohexylidene-6-chloro-deoxyglucofuranose |
Fórmula molecular |
C12H19ClO5 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
(3aR,5S,6S,6aR)-5-[(1S)-2-chloro-1-hydroxyethyl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C12H19ClO5/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,14-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 |
Clave InChI |
OWNSLMAOSXCDAQ-RCZSTQMZSA-N |
SMILES isomérico |
C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CCl)O)O |
SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CCl)O)O |
SMILES canónico |
C1CCC2(CC1)OC3C(C(OC3O2)C(CCl)O)O |
Sinónimos |
CCDXG cyclohexylidene-6-chloro-deoxyglucofuranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



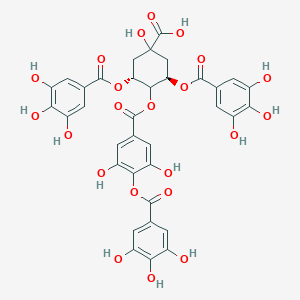
![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
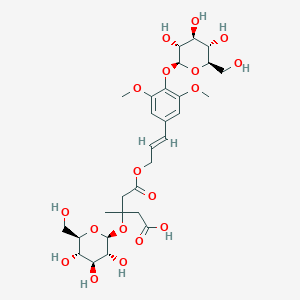
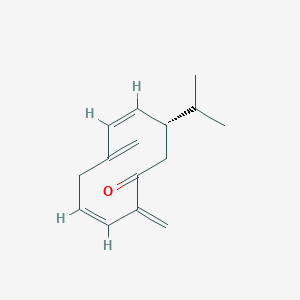

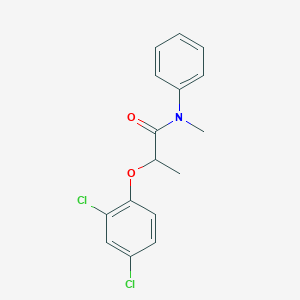
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
